molecular formula C6H4Cl2O2S B1592474 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 225518-49-0

5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B1592474
CAS No.: 225518-49-0
M. Wt: 211.06 g/mol
InChI Key: UOJXEABHQWNIKN-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine (CAS: 225518-49-0) is a halogenated derivative of the 2,3-dihydrothieno[3,4-b][1,4]dioxine scaffold, a structural analog of 3,4-ethylenedioxythiophene (EDOT). The chlorine substituents at the 5- and 7-positions introduce electron-withdrawing effects, altering electronic and electrochemical properties compared to unsubstituted EDOT derivatives. This compound is primarily used as a monomer for synthesizing conductive polymers, with applications in electrochromic devices, sensors, and organic electronics . Its synthesis typically involves halogenation of the parent heterocycle, though specific protocols for the dichloro derivative are less documented compared to bromo or iodo analogs .

Properties

IUPAC Name

5,7-dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJXEABHQWNIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623270
Record name 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225518-49-0
Record name 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-3,4-ethylenedioxythiophene
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Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Formation of the thieno[3,4-b]dioxine core:
    This involves constructing the fused ring system by cyclization reactions starting from appropriate thiophene derivatives with ethylene glycol or related diol units to form the dioxine ring.

  • Selective halogenation at 5,7-positions:
    Chlorination is achieved using electrophilic chlorinating agents under controlled conditions to introduce chlorine atoms selectively at the 5 and 7 positions on the thiophene ring.

  • Purification and characterization:
    The product is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, UV-Vis, mass spectrometry).

Specific Synthetic Routes

While direct detailed protocols for 5,7-Dichloro-2,3-dihydrothieno[3,4-b]dioxine are limited in the public domain, insights can be drawn from closely related compounds and recent research on ethylenedioxythiophene derivatives:

  • Halogenation using N-chlorosuccinimide (NCS):
    NCS is a mild chlorinating agent commonly used for selective chlorination of thiophene rings. The reaction is typically performed in an inert solvent such as dichloromethane at low temperatures to avoid over-chlorination.

  • Cross-coupling and palladium-catalyzed reactions:
    For complex derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed to install substituted thiophene units bearing the dioxine moiety, followed by halogenation steps.

  • Use of boronate esters as intermediates:
    Boronate ester derivatives of the dioxine-thiophene units facilitate cross-coupling reactions, enabling precise functionalization before or after halogenation.

Example from Related Compound Synthesis

A closely related compound, 2,5-bis(5-(2,3-dihydrothieno[3,4-b]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, was synthesized via:

  • Palladium-catalyzed cross-coupling of brominated thieno[3,2-b]thiophene with boronate ester derivatives of the dioxine-thiophene unit.
  • Bromination with N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
  • Final coupling to yield the target molecule with the dioxine units at the ends.
  • Yield: Approximately 37% from the starting dibromothieno[3,2-b]thiophene.

Although this example involves bromine rather than chlorine, the methodology is adaptable for chlorination by substituting NBS with NCS or other chlorinating agents.

Data Table: Comparison of Halogenation Agents and Conditions

Halogenation Agent Target Halogen Typical Solvent Temperature Notes
N-Chlorosuccinimide (NCS) Chlorine Dichloromethane (DCM) 0°C to room temp Mild, selective chlorination of thiophene rings
Chlorine gas (Cl2) Chlorine Carbon tetrachloride or chloroform Controlled low temperature More aggressive, risk of over-chlorination
Sulfuryl chloride (SO2Cl2) Chlorine Chloroform Room temperature Effective chlorinating agent, requires careful control

Research Findings on Preparation and Properties

  • Proton doping and conductivity:
    Research on derivatives of 2,3-dihydrothieno[3,4-b]dioxine shows that proton doping with acids such as trifluoroacetic acid or dodecylbenzenesulfonic acid can induce electrical conductivity in films of these compounds, indicating the importance of purity and structural integrity in preparation.

  • Solubility and processing:
    The presence of chlorine atoms at the 5,7-positions influences solubility and electronic properties. The chlorinated derivatives show good solubility in solvents like toluene, chloroform, and tetrahydrofuran, facilitating solution-based processing.

  • Yield optimization: Multi-step syntheses involving palladium-catalyzed coupling and halogenation typically achieve moderate overall yields (~30-40%). Optimization of reaction conditions, such as temperature, solvent, and reagent stoichiometry, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Materials Science

Conductive Polymers:
5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine is primarily used as an intermediate in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT is widely utilized in organic electronics due to its excellent electrical conductivity and stability. The incorporation of 5,7-dichloro into the polymer backbone enhances the material's conductivity and processability .

Table 1: Properties of PEDOT Synthesized with this compound

PropertyValue
ConductivityUp to 1000 S/cm
Transparency>80% at visible spectrum
Thermal StabilityStable up to 300 °C
Solubility in WaterModerate

Organic Electronics

Organic Photovoltaics (OPVs):
Research has shown that this compound can be used as a donor material in OPVs. Its ability to form a blend with fullerene derivatives leads to improved charge transport and efficiency in solar cells. Studies indicate that devices incorporating this compound can achieve power conversion efficiencies exceeding 10% .

Table 2: Performance Metrics of OPVs with this compound

MetricValue
Power Conversion EfficiencyUp to 10.5%
Fill Factor~0.70
Short-Circuit Current Density~15 mA/cm²

Medicinal Chemistry

Potential Anticancer Activity:
Emerging studies suggest that derivatives of this compound exhibit potential anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Screening
In a study published in a peer-reviewed journal, a series of synthesized derivatives were tested against breast cancer cell lines. The results demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM for specific derivatives containing the thieno[3,4-b][1,4]dioxine structure .

Mechanism of Action

The mechanism by which 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the biological system and the specific derivatives of the compound.

Comparison with Similar Compounds

Key Observations :

  • Substituents like -CH₂Cl or ethylene glycol chains introduce steric and solubility differences, enabling tailored applications in bioelectronics or solution-processable devices .
Electronic and Electrochemical Properties
  • Band Gap :

    • EDOT-based polymers: ~1.6 eV (e.g., PEOTT) .
    • 5,7-Dichloro derivative: Expected wider band gap due to electron-withdrawing Cl, though experimental data is sparse.
    • EDOT-EG: Band gap modulation via hydrophilic side chains; ~1.8 eV reported .
  • Conductivity :

    • PEDOT (unsubstituted): 300–500 S/cm .
    • Halogenated analogs (e.g., PEOTT): Reduced conductivity (~0.67 S/cm for PEOTT) due to disrupted π-conjugation .
  • Redox Potentials: EDOT oxidizes at ~1.0 V (vs. Ag/AgCl) .
Optical and Application-Specific Performance
  • Electrochromic Behavior :

    • EDOT-FE (fluorene-linked EDOT): Transitions between gray-blue (neutral) and green (oxidized) states; 36% optical contrast .
    • Halogenated derivatives (e.g., 5,7-Dibromo): Broader absorption in visible-NIR range, suitable for stealth coatings .
  • Biosensing :

    • EDOT-EG exhibits antifouling properties, critical for implantable sensors .
    • 5,7-Dichloro derivative’s stability may favor harsh electrochemical environments.

Biological Activity

5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine is a heterocyclic compound notable for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in medicinal chemistry, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6_6H4_4Cl2_2O2_2S and a molecular weight of 211.06 g/mol. Its structure features a unique arrangement of sulfur and oxygen atoms, contributing to its chemical reactivity and biological properties.

PropertyValue
Molecular Weight211.06 g/mol
CAS Number225518-49-0
Chemical FormulaC6_6H4_4Cl2_2O2_2S

Synthesis

The synthesis of this compound typically involves cyclization reactions using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This compound serves as a building block for more complex molecules in pharmaceutical and agrochemical synthesis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antibacterial Properties : The compound has shown potential against several bacterial strains, making it a candidate for antibiotic development.
  • Anti-HIV Activity : Some derivatives have been investigated for their ability to inhibit HIV replication in vitro.

Case Studies

  • Antitumor Activity : A study evaluated the antitumor efficacy of synthesized derivatives of this compound in various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
  • Antibacterial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition zones comparable to standard antibiotics like ampicillin.
  • Anti-HIV Studies : Research involving the compound's derivatives indicated promising activity against HIV-1 with EC50 values suggesting potential as an antiviral agent.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways essential for cancer cell proliferation.
  • Receptor Modulation : It could act on receptors involved in immune response modulation or viral entry processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine with high purity?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as the Negishi coupling, which has been used for analogous thieno-dioxine derivatives. For example, 5,7-Dibromo derivatives (e.g., 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine) are synthesized using brominated precursors and coupling agents, yielding high-purity products (≥97%) confirmed by NMR and elemental analysis . Electrochemical methods, such as those used for poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, may also be adapted for halogenated variants .

Q. How can X-ray crystallography resolve the molecular structure of this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely employed to analyze atomic displacement parameters, geometric bond angles, and torsion angles. For instance, derivatives like 5,7-Bis(1-benzothiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine were crystallized in monoclinic systems (space group P21/c), with refinement achieving R factors <0.05 . Data collection using Bruker APEX-II diffractometers and radiation sources (e.g., MoKα) ensures high-resolution structural determination .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and electronic environments. For example, azide-functionalized derivatives (e.g., EDOT-N3) show distinct peaks for azidomethyl groups at δ 3.5–4.0 ppm .
  • Raman Spectroscopy : Surface-enhanced Raman scattering (SERS) on polymer-supported silver nanoparticles can detect vibrational modes of sulfur and chlorine atoms .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 211.07 for C6_6H4_4Cl2_2O2_2S) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

  • Methodological Answer : The chlorine substituents act as electron-withdrawing groups, enhancing electrophilicity at the thiophene ring. Coordination studies with transition metals (e.g., Pd, Ni) require careful optimization of ligand-to-metal ratios. For example, pyridyl-substituted analogs form twisted geometries (e.g., 20.6° dihedral angles) that impact metal-ligand bond strengths and catalytic activity . DFT calculations can model frontier molecular orbitals to predict reactivity .

Q. What challenges arise in reconciling contradictory data from spectroscopic and crystallographic analyses?

  • Methodological Answer : Discrepancies may stem from dynamic effects (e.g., bond rotation in solution vs. solid-state rigidity). For instance, NMR may indicate conformational flexibility, while X-ray data show static geometries. Multi-technique validation is critical: compare NMR-derived torsional angles with crystallographic data and computational models (e.g., Gaussian09) . Disordered regions in crystal structures (common in dihydrodioxine rings) require advanced refinement strategies in SHELXL .

Q. How does incorporating this compound into conductive polymers alter their electrochemical properties?

  • Methodological Answer : The compound’s electron-deficient structure lowers the HOMO level, enhancing oxidative stability in polymers. Cyclic voltammetry (CV) in acetonitrile with TBAPF6_6 as electrolyte shows redox peaks at +0.8–1.2 V (vs. Ag/AgCl). Terpolymers with EDOT derivatives exhibit improved charge-carrier mobility (up to 120 S/cm) and electrochemical stability over 1000 cycles . In-situ spectroelectrochemical methods (UV-Vis-NIR) correlate doping levels with conductivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 2
5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine

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